molecular formula C4HF8N3O3S B136890 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonyl azide CAS No. 144951-88-2

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonyl azide

Cat. No.: B136890
CAS No.: 144951-88-2
M. Wt: 323.12 g/mol
InChI Key: JOPPLORCSPYNQQ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonyl azide is a specialized chemical compound known for its unique structural properties and reactivity. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity in various chemical processes .

Properties

IUPAC Name

N-diazo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF8N3O3S/c5-1(6)2(7,8)18-3(9,10)4(11,12)19(16,17)15-14-13/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPPLORCSPYNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)S(=O)(=O)N=[N+]=[N-])(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF8N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477597
Record name 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144951-88-2
Record name 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonyl azide, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- typically involves the reaction of ethanesulfonyl fluoride with sodium azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include low temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to maintain optimal conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted ethanesulfonyl compounds .

Scientific Research Applications

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonyl azide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethanesulfonyl azide, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- involves the reactivity of the azide groupThis reaction is highly specific and efficient, making it valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonyl azide is unique due to its combination of multiple fluorine atoms and an azide group. This combination imparts high stability and reactivity, making it suitable for specialized applications in organic synthesis, bioconjugation, and material science .

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